2-Chloro-2',4'-difluoroacetophenone

Catalog No.
S1485511
CAS No.
51336-94-8
M.F
C8H5ClF2O
M. Wt
190.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2',4'-difluoroacetophenone

CAS Number

51336-94-8

Product Name

2-Chloro-2',4'-difluoroacetophenone

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)ethanone

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2

InChI Key

UENGBOCGGKLVJJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(=O)CCl

Synonyms

2-Chloro-1-(2,4-difluorophenyl)ethanone; Chloromethyl 2,4-Difluorophenyl Ketone; α-Chloro-2,4-difluoroacetophenone;

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCl

Difluoromethylation of Phenols

One primary application of 2-Chloro-2',4'-difluoroacetophenone involves the difluoromethylation of phenols. This reaction yields aryl difluoromethyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The presence of the fluorine atoms on the molecule enhances its reactivity, making it an effective reagent for this transformation [1].

Studies have shown that 2-Chloro-2',4'-difluoroacetophenone can be used in this reaction under mild conditions, employing a base and an aqueous solvent system. This makes it a more attractive option compared to traditional methods that often require harsh reaction conditions [1].

Source

[1] Sigma-Aldrich - Product Page for 2-Chloro-2',4'-difluoroacetophenone ()

Precursor in the Baylis-Hillman Reaction

2-Chloro-2',4'-difluoroacetophenone can also serve as a precursor in the Baylis-Hillman reaction. This reaction allows for the synthesis of complex molecules with functionalities containing both chloro and difluoromethyl groups. These functionalities can be crucial for the biological activity of certain drug candidates [2].

Research suggests that using 2-Chloro-2',4'-difluoroacetophenone in the Baylis-Hillman reaction with fluoroalkyl ketones leads to the formation of products containing the desired chlorodifluoromethyl motif [2]. This opens doors for the development of novel pharmaceuticals with potentially enhanced properties.

Source

[2] Sigma-Aldrich - Product Description for 2-Chloro-2,2-difluoroacetophenone (Related Compound) ()

2-Chloro-2',4'-difluoroacetophenone is an organic compound with the molecular formula C₈H₅ClF₂O and a CAS registry number of 51336-94-8. This compound features a phenyl ring substituted with a chloro group and two fluorine atoms on the acetophenone structure. It is recognized for its distinctive chemical properties, including a melting point of approximately 40-42 °C and a boiling point around 210 °C. The compound is classified as a hazardous material, with potential corrosive effects on skin and eyes, necessitating careful handling .

Involving this compound include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under suitable conditions.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, typically using reducing agents like lithium aluminum hydride.
  • Aldol Condensation: Under basic conditions, it can participate in aldol condensation reactions due to its carbonyl functionality.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research into the biological activity of 2-Chloro-2',4'-difluoroacetophenone indicates potential pharmacological applications. Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against certain bacterial strains. Additionally, its structural features may contribute to cytotoxic effects in specific cancer cell lines, although further investigation is needed to fully elucidate these biological interactions .

2-Chloro-2',4'-difluoroacetophenone can be synthesized through several methods, including:

  • Halogenation of Acetophenone: Acetophenone can be treated with chlorine and fluorine sources under controlled conditions to introduce the halogen substituents.
  • Direct Fluorination: Using fluorinating agents like sulfur tetrafluoride or elemental fluorine on acetophenone derivatives.
  • Electrophilic Aromatic Substitution: The introduction of chlorine and fluorine groups onto the aromatic ring can also occur through electrophilic aromatic substitution methods.

These synthesis routes allow for the modification of the compound's structure to enhance its properties for specific applications .

The applications of 2-Chloro-2',4'-difluoroacetophenone span various fields:

  • Pharmaceutical Industry: Potential use as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: May serve as a precursor for agrochemicals or pesticides.
  • Material Science: Utilized in the development of specialty polymers or coatings that require specific chemical resistance properties.

These applications underscore the compound's significance in both industrial and research settings .

Interaction studies involving 2-Chloro-2',4'-difluoroacetophenone focus on its reactivity with biological molecules and other chemical agents. Investigations have shown that it may interact with proteins or nucleic acids, potentially leading to alterations in biological pathways. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic contexts .

Several compounds share structural similarities with 2-Chloro-2',4'-difluoroacetophenone, including:

Compound NameMolecular FormulaUnique Features
2-ChloroacetophenoneC₈H₇ClOLacks fluorine substituents
2,4-DifluoroacetophenoneC₈H₇F₂OContains no chlorine; only difluorinated
2-Bromo-2',4'-difluoroacetophenoneC₈H₅BrF₂OBromine instead of chlorine

The uniqueness of 2-Chloro-2',4'-difluoroacetophenone lies in its combination of both chlorine and fluorine substituents on the acetophenone structure, which may impart distinct chemical reactivity and biological properties not found in other similar compounds .

Diazotization-Coupling Approaches Using 2,4-Difluoroaniline Precursors

The diazotization-coupling pathway represents a significant synthetic route for producing 2-Chloro-2',4'-difluoroacetophenone, typically beginning with 2,4-difluoroaniline as a primary precursor. This approach first yields 2,4-difluoroacetophenone, which undergoes subsequent chlorination to produce the target compound.

The process begins with the diazotization of 2,4-difluoroaniline to form a diazonium salt, which serves as a key reactive intermediate. As described in patent literature, the preparation and isolation of the diazonium salt comprises dissolving the aniline starting material in tetrahydrofuran or a lower alkanol (ethanol, propanol, or isopropanol) and adding the solution at temperatures between -5° to +10°C. The stability of the resulting diazonium salt is temperature-dependent, with optimal storage conditions being dry, cool, and dark environments to prevent decomposition.

For the preparation of 2,4-difluorobenzenediazonium fluoborate, a detailed protocol has been established using the following reaction components:

100 g (0.78 mole) 2,4-difluoroaniline (98%)1250 ml isopropanol250 ml (1.86 moles) fluoboric acid (48%)250 ml (1.86 moles) isoamyl nitrite500 ml ethyl ether

The reaction procedure involves:

  • Chilling the 2,4-difluoroaniline/isopropanol solution to 0°C
  • Adding fluoboric acid, which causes an exothermic reaction to approximately 20°C
  • Cooling the mixture to -5°C before adding isoamyl nitrite with vigorous stirring
  • Maintaining the temperature between 5-10°C during addition, which results in rapid precipitate formation
  • Diluting with additional isopropanol and continuing stirring at -5°C
  • Filtering the precipitate and washing with cold isopropanol followed by ether
  • Vacuum drying at room temperature to yield pure 2,4-difluorobenzenediazonium fluoborate

An alternative approach utilizes a reaction between 2,4-difluoroaniline, ethylidenehydroxylamine, and copper sulfate. The optimal molar feed ratio in this system is 1:1.2-1.5:0.1-0.15 (2,4-difluoroaniline:ethylidenehydroxylamine:copper sulfate), with pH control between 3-6 (optimally at pH 4). The resulting 2,4-difluoroacetophenone can then undergo chlorination to produce 2-Chloro-2',4'-difluoroacetophenone.

Table 1: Reaction Parameters for Diazotization of 2,4-Difluoroaniline

ParameterOptimal ConditionEffect on Reaction
Temperature-5° to +10°CControls reaction rate and prevents decomposition
pH3-6 (optimal: 4)Affects stability of diazonium intermediates
Molar Ratio (2,4-difluoroaniline:ethylidenehydroxylamine:copper sulfate)1:1.2-1.5:0.1-0.15Optimizes yield and conversion
SolventIsopropanol or THFProvides appropriate medium for diazotization
Nitrosating AgentIsoamyl nitriteFacilitates formation of diazonium salt
Isolation MethodFiltration and vacuum dryingProduces high-purity diazonium salt

The yield of 2,4-difluoroacetophenone from this approach is typically high (>90%), with subsequent chlorination yielding 2-Chloro-2',4'-difluoroacetophenone in good yields, depending on the chlorinating agent and conditions employed.

Friedel-Crafts Acylation Strategies for Aromatic Substitution Patterns

Friedel-Crafts acylation represents another vital synthetic pathway for producing 2-Chloro-2',4'-difluoroacetophenone. This methodology initially focuses on synthesizing 2,4-difluoroacetophenone via the reaction of 1,3-difluorobenzene with appropriate acylating agents, followed by α-chlorination to yield the target compound.

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, involving the formation of an acylium ion intermediate. The mechanism begins with the Lewis acid catalyst complexing with the chlorine atom of the acid chloride, facilitating C-Cl bond cleavage to generate the resonance-stabilized acylium ion. This electrophilic species then attacks the aromatic ring to yield the monoacylated product.

For 2,4-difluoroacetophenone synthesis, patent literature describes an optimized process utilizing 1,3-difluorobenzene and acetylating agents (acetyl chloride or acetic anhydride) in the presence of a Friedel-Crafts catalyst. Remarkably, this method employs excess 1,3-difluorobenzene as both reactant and solvent, eliminating the need for additional solvents.

Table 2: Optimized Reaction Parameters for Friedel-Crafts Acylation in 2,4-Difluoroacetophenone Synthesis

ParameterOptimal RangePreferred RangeImpact on Synthesis
Acetylating AgentAcetyl chloride or acetic anhydride-Provides the acyl group
CatalystAlCl₃, fluoroalkanesulfonic acidsAlCl₃Facilitates acylium ion formation
Molar Ratio (1,3-difluorobenzene:acetylating agent)1.2-5.0:11.8-3.0:1Controls selectivity and conversion
Molar Ratio (AlCl₃:acetyl chloride)0.9-1.8:11.1-1.5:1Optimizes catalyst efficiency
Molar Ratio (AlCl₃:acetic anhydride)1.8-3.6:12.2-3.0:1Ensures complete conversion
Temperature with AlCl₃10-82°C25-55°CBalances reaction rate and selectivity
Temperature with fluoroalkanesulfonic acids82-150°C-Requires higher temperatures for activation
PressureAmbient-Standard conditions sufficient
Work-upHydrolysis, phase separation, azeotropic drying-Ensures high product purity

This solvent-free approach offers significant advantages:

  • Elimination of toxicologically and ecologically questionable solvents
  • Higher yields (approximately 94%) compared to conventional methods
  • Economic benefits through recycling of excess 1,3-difluorobenzene

The subsequent α-chlorination of 2,4-difluoroacetophenone to yield 2-Chloro-2',4'-difluoroacetophenone typically employs halogenation methods under acidic or basic conditions. In acidic media, only one alpha hydrogen is typically replaced, as successive halogenations become progressively slower due to the decreasing basicity of the carbonyl oxygen. Conversely, in basic conditions, successive halogenations occur more rapidly due to inductive electron withdrawal by the initially introduced halogen, which increases the acidity of the remaining hydrogens.

Several chlorinating agents have been employed for this transformation, including N-chlorosuccinimide (NCS), chlorine gas, and trichloroisocyanuric acid. The choice of chlorinating agent significantly impacts reaction selectivity, yield, and environmental footprint.

Continuous Flow Chemistry Implementations for Scalable Production

Continuous flow chemistry has revolutionized the synthesis of halogenated acetophenones, including 2-Chloro-2',4'-difluoroacetophenone, offering superior control over reaction parameters and enhanced scalability compared to batch processes. This approach addresses the inherent challenges of chlorination reactions, which typically involve highly exothermic processes and potentially hazardous reagents.

For the synthesis of α-chlorinated acetophenone derivatives, microchannel reactor technology has demonstrated remarkable advantages. These systems facilitate rapid mixing between acetophenone compounds and chlorine gas while providing excellent heat transfer capabilities, resulting in highly selective chlorination at the α-position.

The continuous flow process for producing chlorinated acetophenones (which can be applied to the synthesis of 2-Chloro-2',4'-difluoroacetophenone) typically involves three principal stages:

  • Solution and Gas Configuration:

    • The acetophenone compound (in this case, 2,4-difluoroacetophenone) is dissolved in an appropriate solvent (methanol, ethanol, methylene chloride, dichloroethane, or ethyl acetate) at a concentration of 50-100% by mass.
    • Chlorine gas is mixed with nitrogen to achieve a chlorine concentration of 50-100% by mass.
  • Microchannel Reaction:

    • The acetophenone solution is continuously pumped into the microchannel reactor at a controlled flow rate (1-100 ml/min).
    • The reaction proceeds with a molar ratio of acetophenone to chlorine of 1:2-6.
    • Temperature is precisely controlled between -30 to 100°C.
    • System pressure is maintained at 1-5 atm.
    • Residence time is optimized between 0.1-5 minutes.
  • Post-processing:

    • Residual chlorine is removed by nitrogen purging.
    • The product is isolated by precipitation and purification techniques.

Table 3: Optimal Parameters for Continuous Flow Chlorination of Acetophenones

ParameterRangeOptimal RangeEffect on Process
Acetophenone Solution Concentration50-100%75-100%Higher concentrations improve throughput
Chlorine Gas Concentration50-100%75-100%Affects reaction rate and selectivity
Molar Ratio (Acetophenone:Chlorine)1:2-61:2-3Optimizes conversion while minimizing side reactions
Temperature-30 to 100°C20-80°CControls reaction kinetics and selectivity
Pressure1-5 atm1-2 atmEnsures proper gas-liquid contact
Residence Time0.1-5 min0.1-3 minBalances conversion and throughput
Flow Rate1-100 ml/minDepends on scaleDetermines production capacity
Reactor MaterialSilicon carbide-Provides chemical resistance and thermal conductivity

The implementation of this technology for 2-Chloro-2',4'-difluoroacetophenone synthesis has demonstrated several significant advantages:

  • High Atom Economy: Using elemental chlorine as the chlorinating agent maximizes atom efficiency compared to other chlorinating agents.
  • Accelerated Reaction Kinetics: Enhanced mixing and heat transfer in microchannels drastically reduce reaction times from hours to minutes.
  • Improved Safety Profile: Better control over exothermic reactions prevents hotspot formation, reducing hazards associated with conventional batch processes.
  • Superior Selectivity: Precise control over reaction parameters achieves selectivity of 95-99% for the mono-chlorinated product.
  • Excellent Yields: Typical yields of 95-99% have been reported for various acetophenone compounds under optimized conditions.
  • Scalability: The continuous nature of the process facilitates seamless scale-up for industrial production.

Case studies with similar acetophenone derivatives have reported reaction selectivities of 95.6-99.4% and yields of 95.1-99.0% using this continuous flow methodology, demonstrating its potential for efficient production of 2-Chloro-2',4'-difluoroacetophenone.

Catalytic System Optimization in Halogenation Reactions

The development of efficient catalytic systems has significantly advanced the synthesis of 2-Chloro-2',4'-difluoroacetophenone, particularly in the challenging α-halogenation step. Recent innovations have focused on enhancing selectivity, reducing environmental impact, and improving yield through novel catalytic approaches.

Photocatalytic systems represent a particularly promising avenue for selective α-chlorination. Research has demonstrated that photoexcited arylketones can effectively catalyze the direct chlorination of C(sp³)–H groups by N-chlorosuccinimide (NCS). Acetophenone functions as an efficient catalyst for unactivated C–H groups, while benzophenone excels in benzylic C–H functionalization. Notably, these photocatalysts can be activated using common household compact fluorescent lamps, providing accessible reaction conditions.

The photocatalytic approach offers several advantages over traditional radical-chain chlorination methods:

  • Enhanced reaction control through light-dependent activation
  • Selective monochlorination without requiring substrate excess
  • Milder reaction conditions avoiding harsh reagents
  • Improved functional group tolerance

Table 4: Comparison of Catalytic Systems for α-Chlorination of Ketones

Catalytic SystemChlorinating AgentLight SourceAdvantagesLimitationsTypical Yield
Acetophenone (5 mol%)NCSCFLExcellent for unactivated C-H bonds; mild conditionsSlower reaction rate70-85%
Benzophenone (5 mol%)NCSCFLSuperior for benzylic positions; good selectivityLimited to activated positions80-95%
9-FluorenoneNCSCFLGood reaction rates and selectivityMore expensive catalyst75-90%
XanthoneNCSCFLEffective photocatalystLower activity than benzophenone70-85%
ThioxanthoneNCSCFLBroad substrate scopeModerate selectivity70-85%
Lewis acids (AlCl₃)Cl₂NoneTraditional approach; high reactivityPoor selectivity; harsh conditions60-80%
Room temperature ionic liquidsN-halosuccinimidesNoneGreener alternative; enhanced yieldsIonic liquid cost and recyclability85-95%

For the specific synthesis of 2-Chloro-2',4'-difluoroacetophenone, catalytic system optimization involves several key considerations:

  • Catalyst Selection:
    For the photocatalytic approach, benzophenone (5 mol%) typically provides the best balance of reactivity and selectivity for the α-chlorination of 2,4-difluoroacetophenone. When using 2,4-difluoroacetophenone as the starting material, the benzylic-like activation of the methyl group adjacent to the carbonyl makes benzophenone particularly effective.

  • Reaction Medium:
    Recent advances in green chemistry have introduced room temperature ionic liquids as alternatives to conventional organic solvents. These systems, particularly when combined with N-halosuccinimides as chlorinating agents, offer enhanced reaction rates, simplified procedures, and reduced environmental impact. The high polarity of ionic liquids and their ability to solubilize both organic and inorganic molecules create favorable conditions for halogenation reactions.

  • Reaction Parameters:
    Optimization of temperature, reaction time, and reagent ratios is critical for maximizing yield and selectivity. For photocatalytic systems, the light intensity and exposure time significantly impact reaction outcomes. Typical optimized conditions include:

    • Temperature: 20-30°C
    • Reaction time: 6-24 hours
    • Catalyst loading: 5-10 mol%
    • NCS:substrate ratio: 1.2:1
  • Scale-up Considerations:
    Integration of optimized catalytic systems with continuous flow technology represents a powerful combination for industrial-scale production. The continuous irradiation of a flowing solution containing the substrate, photocatalyst, and chlorinating agent through a photochemical reactor enables efficient scale-up while maintaining the selectivity advantages of photocatalytic systems.

Recent experimental studies have demonstrated that cyclododecane can be selectively mono-chlorinated using acetophenone-catalyzed photochemical reaction with NCS. Unlike conventional chlorination methods, this approach does not require excess substrate to prevent over-chlorination, achieving good yields even with a 1:1 or 1:1.2 ratio of substrate to oxidant. This principle can be applied to the synthesis of 2-Chloro-2',4'-difluoroacetophenone, providing a more atom-economic and selective approach.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

51336-94-8

Wikipedia

2-Chloro-2',4'-difluoroacetophenone

Dates

Modify: 2023-08-15

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